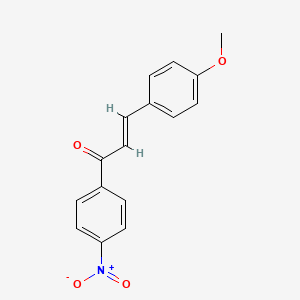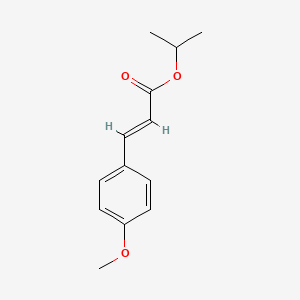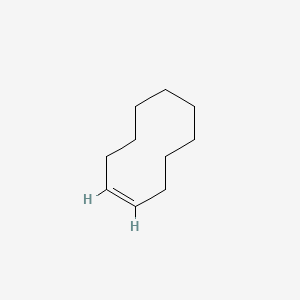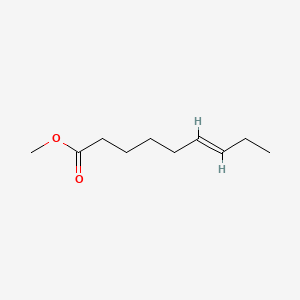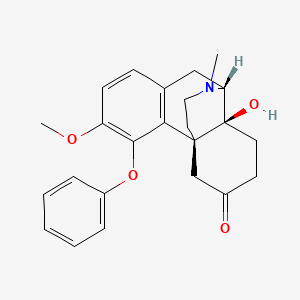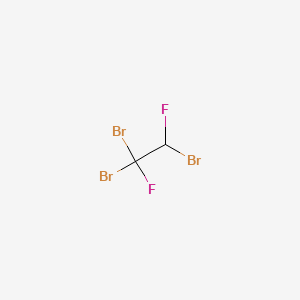
1,1,2-Tribromo-1,2-difluoroethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-Tribromo-1,2-difluoroethane is a chemical compound with the molecular formula C2HBr3F2 . It has a molecular weight of 302.73800 . The compound is also known by several synonyms, including 1,1,2-Tribromo-2H-perfluoroethane and 1,2-Difluor-1,1,2-tribrom-ethan .
Molecular Structure Analysis
The molecular structure of 1,1,2-Tribromo-1,2-difluoroethane consists of two carbon atoms, one hydrogen atom, three bromine atoms, and two fluorine atoms . The exact mass of the compound is 299.76000 .Physical And Chemical Properties Analysis
1,1,2-Tribromo-1,2-difluoroethane has a density of 2.693g/cm3 . It has a boiling point of 144.5ºC at 760 mmHg . The flash point of the compound is 41.2ºC . The index of refraction is 1.53 .科学的研究の応用
Catalytic Applications and Environmental Impact
1,1,2-Tribromo-1,2-difluoroethane's derivatives and related chemicals have been studied for their potential in catalytic processes and environmental impact. The synthesis of trifluoroethene, a key intermediate to 1,1,1,2-tetrafluoroethane (FC-134a), was achieved with high selectivity and conversion through hydrodechlorination of 1,1,2-trichlorotrifluoroethane over Bi–Pd supported on metal oxides, showcasing its role in developing CFC replacements for refrigeration (Ohnishi, Suzuki, & Ichikawa, 1991).
Fluorination Techniques in Organic Synthesis
Research has demonstrated the utility of compounds similar to 1,1,2-Tribromo-1,2-difluoroethane in fluorination techniques, crucial for the synthesis of organofluorine compounds. For instance, 2,2,2-Trifluorodiazoethane (CF3CHN2) is valued for rapidly synthesizing various classes of trifluoromethyl-substituted organic molecules, highlighting the importance of fluoroalkyl groups in both academic and industrial research for their unique physical and chemical properties (Mykhailiuk, 2020).
Environmental Sustainability and Green Chemistry
The conversion of hydrofluorocarbons into valuable fluorinated compounds using a fully contained flow reactor setup represents a strategic approach towards utilizing toxic waste materials derived from industrial processes, such as the manufacture of polytetrafluoroethylene. This method emphasizes the importance of modern chemical research in enhancing the sustainability of large-scale production by minimizing environmental impact (Musio, Gala, & Ley, 2018).
Safety And Hazards
1,1,2-Tribromo-1,2-difluoroethane is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is also harmful to public health and the environment by destroying ozone in the upper atmosphere . Safety measures include avoiding breathing fumes, mist, spray, vapors, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .
特性
IUPAC Name |
1,1,2-tribromo-1,2-difluoroethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBr3F2/c3-1(6)2(4,5)7/h1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOPEGKLXDOKLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Br)Br)(F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBr3F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420172 |
Source


|
| Record name | 1,1,2-Tribromo-1,2-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2-Tribromo-1,2-difluoroethane | |
CAS RN |
353-97-9 |
Source


|
| Record name | 1,1,2-Tribromo-1,2-difluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

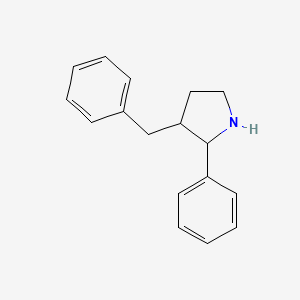
![2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline](/img/structure/B1623634.png)

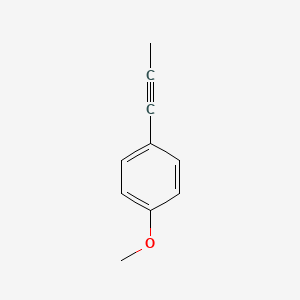
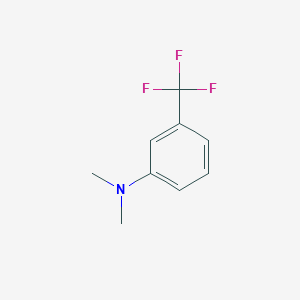
![9-Borabicyclo[3.3.1]nonane, 9-(2-propenyl)-](/img/structure/B1623642.png)
